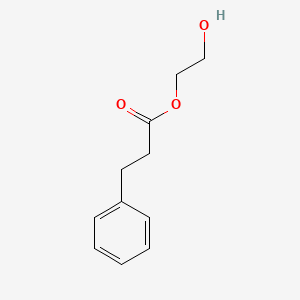
2-Hydroxyethyl 3-phenylpropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl 3-phenylpropionate is an organic compound with the molecular formula C11H14O3. . This compound is characterized by the presence of a hydroxyethyl group attached to a phenylpropionate backbone. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl 3-phenylpropionate can be synthesized through several methods. One common method involves the esterification of 3-phenylpropionic acid with ethylene glycol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to enhance efficiency and yield. For example, a continuous preparation method may involve coupling microbial transformation with membrane separation to produce the compound . This method allows for the continuous removal of the product, thereby driving the reaction to completion and increasing overall yield.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 3-phenylpropionate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 2-oxoethyl 3-phenylpropionate.
Reduction: Formation of 2-hydroxyethyl 3-phenylpropanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxyethyl 3-phenylpropionate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 3-phenylpropionate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of 3-phenylpropionic acid and ethylene glycol. These products can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxy-3-phenylpropanoate: Similar structure but with an ethyl ester group instead of a hydroxyethyl group.
3-Phenylpropionic acid: Lacks the hydroxyethyl group, making it less reactive in certain chemical reactions.
2-Hydroxyethyl benzoate: Contains a benzoate group instead of a phenylpropionate group, leading to different chemical properties.
Uniqueness
2-Hydroxyethyl 3-phenylpropionate is unique due to its combination of a hydroxyethyl group and a phenylpropionate backbone. This structure imparts specific reactivity and makes it suitable for a variety of applications in different fields .
Properties
CAS No. |
72143-21-6 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-hydroxyethyl 3-phenylpropanoate |
InChI |
InChI=1S/C11H14O3/c12-8-9-14-11(13)7-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
InChI Key |
YVNBSYGHQJLAIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


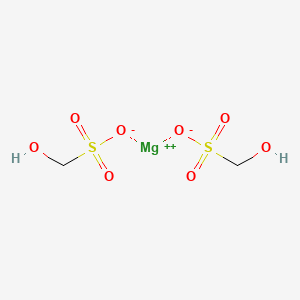
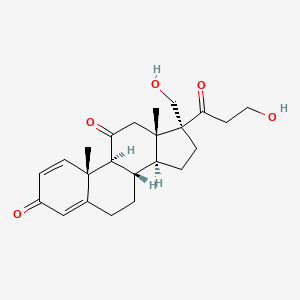
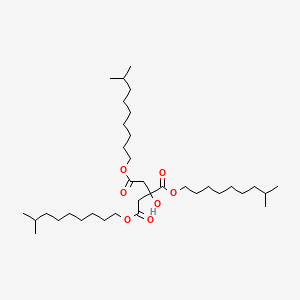
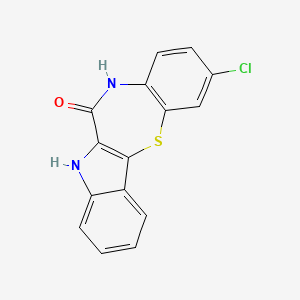
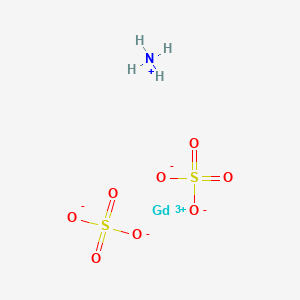
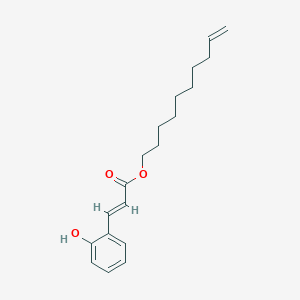
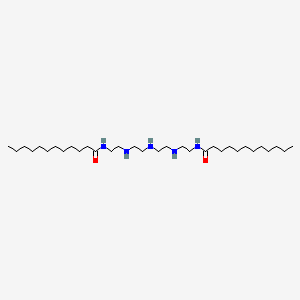
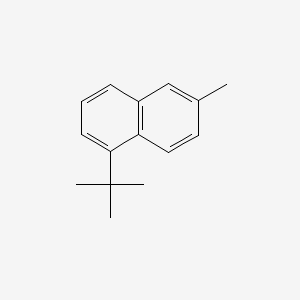

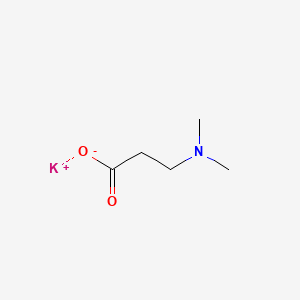
![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)

![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)

